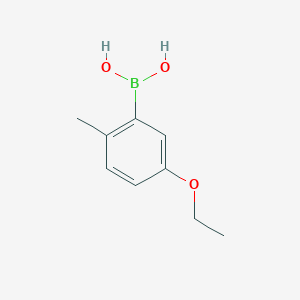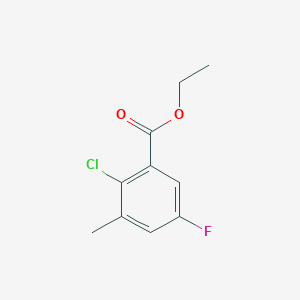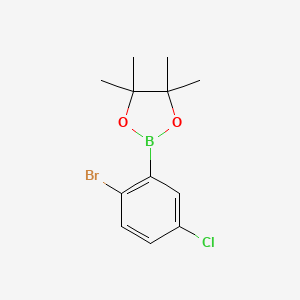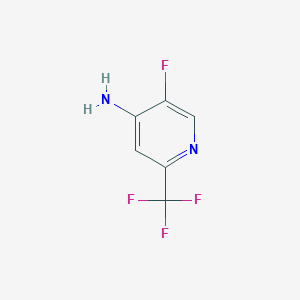
4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde
Descripción general
Descripción
4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde, also known as FMEP, is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound with a molecular formula of C6H7FN2O and a molecular weight of 146.14 g/mol. FMEP has been used to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of different compounds.
Aplicaciones Científicas De Investigación
Oncology: Enhancing Chemotherapeutic Efficacy
This compound has been explored for its potential to improve the therapeutic efficacy of chemotherapeutic agents. Specifically, it has been associated with bisantrene, a drug used in the treatment of malignancies. The focus is on enhancing the drug’s performance as monotherapy or in combination with other treatments to reduce side effects .
Pharmacokinetics: Drug Distribution and Elimination
In pharmacology, the compound’s derivatives have been studied for their pharmacokinetic properties. Research indicates that less than 7% of a bisantrene dose is excreted in the urine, with the majority being eliminated via the hepatobiliary route. This suggests a potential application in optimizing drug distribution and elimination processes .
Medicinal Chemistry: Synthesis of Therapeutic Agents
The compound serves as a building block in the synthesis of various therapeutic agents. Its structure is conducive to creating fluoropyrimidines and thiopurines, which are crucial in developing treatments for diseases like cancer .
Drug Development: Combinatorial Methods
There is significant interest in using this compound in combinatorial methods to enhance the therapeutic benefit of drugs like bisantrene. This involves creating analogs and derivatives that could potentially offer better efficacy or reduced toxicity .
Propiedades
IUPAC Name |
4-(2-fluoropropan-2-yl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-8(2,9)7-6(4-12)3-10-5-11-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCLTHRISILVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=NC=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205962 | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Fluoro-1-methyl-ethyl)-pyrimidine-5-carbaldehyde | |
CAS RN |
1427195-14-9 | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyrimidinecarboxaldehyde, 4-(1-fluoro-1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)



![Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-, 4-methylbenzenesulfonate](/img/no-structure.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)
![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)